molecular formula C18H22N2O B4683768 N-[1-(4-tert-butylphenyl)ethyl]pyridine-3-carboxamide

N-[1-(4-tert-butylphenyl)ethyl]pyridine-3-carboxamide

Cat. No.: B4683768
M. Wt: 282.4 g/mol
InChI Key: LSLGWWNUFWWYPC-UHFFFAOYSA-N
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Description

N-[1-(4-tert-butylphenyl)ethyl]pyridine-3-carboxamide is an organic compound that features a pyridine ring substituted with a carboxamide group and a tert-butylphenyl ethyl group

Properties

IUPAC Name

N-[1-(4-tert-butylphenyl)ethyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-13(20-17(21)15-6-5-11-19-12-15)14-7-9-16(10-8-14)18(2,3)4/h5-13H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLGWWNUFWWYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(C)(C)C)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-tert-butylphenyl)ethyl]pyridine-3-carboxamide typically involves the following steps:

    Formation of the tert-butylphenyl ethyl group: This can be achieved through Friedel-Crafts alkylation, where tert-butylbenzene reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment to the pyridine ring: The tert-butylphenyl ethyl group is then attached to the pyridine ring through a nucleophilic substitution reaction. This involves the reaction of 3-chloropyridine with the tert-butylphenyl ethyl group in the presence of a base such as sodium hydride.

    Formation of the carboxamide group: The final step involves the conversion of the pyridine-3-carboxylic acid to the carboxamide. This can be achieved through the reaction of the acid with an amine, such as ammonia or an amine derivative, in the presence of a dehydrating agent like thionyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-tert-butylphenyl)ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring or the tert-butylphenyl ethyl group is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydride, alkyl halides, polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring or the tert-butylphenyl ethyl group.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Substituted pyridine or tert-butylphenyl ethyl derivatives.

Scientific Research Applications

N-[1-(4-tert-butylphenyl)ethyl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its unique structure allows for interactions with specific biological targets.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and functional properties.

Mechanism of Action

The mechanism of action of N-[1-(4-tert-butylphenyl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(4-tert-butylphenyl)ethyl]pyridine-2-carboxamide: Similar structure but with the carboxamide group at the 2-position of the pyridine ring.

    N-[1-(4-tert-butylphenyl)ethyl]pyridine-4-carboxamide: Similar structure but with the carboxamide group at the 4-position of the pyridine ring.

    N-[1-(4-tert-butylphenyl)ethyl]benzamide: Similar structure but with a benzene ring instead of a pyridine ring.

Uniqueness

N-[1-(4-tert-butylphenyl)ethyl]pyridine-3-carboxamide is unique due to the specific positioning of the carboxamide group on the pyridine ring, which influences its chemical reactivity and biological activity. The presence of the tert-butylphenyl ethyl group also imparts distinct steric and electronic properties, differentiating it from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(4-tert-butylphenyl)ethyl]pyridine-3-carboxamide
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N-[1-(4-tert-butylphenyl)ethyl]pyridine-3-carboxamide

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